molecular formula C16H14ClF2NO2 B2913795 N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide CAS No. 251097-61-7

N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

Cat. No.: B2913795
CAS No.: 251097-61-7
M. Wt: 325.74
InChI Key: ISKPIBGEBXZCSU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a fluorinated acetamide derivative featuring a 4-chlorophenyl group attached to the nitrogen atom and a 3,5-dimethylphenoxy substituent on the adjacent carbon, which is further substituted with two fluorine atoms. This structural configuration combines halogenated aromatic rings and electron-withdrawing fluorine atoms, which are known to influence molecular stability, lipophilicity, and bioactivity .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO2/c1-10-7-11(2)9-14(8-10)22-16(18,19)15(21)20-13-5-3-12(17)4-6-13/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPIBGEBXZCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with 3,5-dimethylphenol in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 4-chloro-N-(3,5-dimethylphenoxy)aniline.

    Introduction of the Difluoroacetamide Group: The intermediate is then reacted with difluoroacetic anhydride under controlled conditions to introduce the difluoroacetamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and amide moieties.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Oxidation: Products may include oxidized forms of the phenoxy or amide groups.

    Reduction: Products may include reduced forms of the phenoxy or amide groups.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is studied for its interactions with biological systems, including its potential effects on enzymes and receptors.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related acetamides based on substituent patterns and functional groups:

Compound Name (Source) Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound 4-ClPh, 3,5-diMeOPhO, 2,2-diF Not provided Likely high lipophilicity due to Cl and Me groups; fluorination enhances stability
N-(4-cyanophenyl)-2-(3,5-dimethylphenoxy)acetamide (Ev10) 4-CNPh, 3,5-diMeOPhO 280.32 High boiling point (538.2°C); polar cyan group increases solubility in polar media
N-(3,5-dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide (Ev11) 3,5-diCl-4-OHPh, 2,4,5-triMeOPhO 366.23 Hydroxyl group introduces acidity (pKa not reported); potential for H-bonding
N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide (Ev8) 4-ClPh, 3,4-diFPh 295.69 Dihedral angle of 65.2° between aromatic rings; N–H⋯O hydrogen bonds stabilize packing
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)-2,2-difluoroacetamide analogs (Ev1,5) Isoindolinyl-difluoroacetamide core with 4-ClPh ~500 (estimated) Patented formulations suggest therapeutic potential (e.g., anti-cancer applications)

Physicochemical Properties

  • Lipophilicity and Solubility: The target compound’s 3,5-dimethylphenoxy group increases steric bulk and lipophilicity compared to simpler phenyl analogs (e.g., Ev8). The difluoro substitution reduces metabolic degradation, enhancing stability, while the 4-chlorophenyl group contributes to π-π stacking interactions .
  • Acidity/Basicity: Unlike Ev11 (hydroxyl group) or Ev10 (cyano group), the target lacks ionizable groups, suggesting a neutral pKa. This contrasts with Ev10’s predicted pKa of 12.38, attributed to the electron-withdrawing cyano group .

Crystallographic and Stability Data

  • Crystal Packing: The target’s 3,5-dimethylphenoxy group likely induces steric hindrance, reducing intermolecular H-bonding compared to Ev8’s N–H⋯O networks. This could result in lower melting points or altered solubility .
  • Thermal Stability : Ev10’s high boiling point (538.2°C) suggests strong intermolecular forces, whereas the target’s fluorinated backbone may lower boiling points due to reduced polarizability .

Biological Activity

N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H16ClF2N
  • Molecular Weight : 327.28 g/mol
  • CAS Number : 251097-63-9

The compound features a difluoroacetamide moiety, which is often associated with enhanced biological activity due to the electron-withdrawing properties of the fluorine atoms.

Research indicates that compounds similar to this compound may interact with multiple biological pathways. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression. For instance, it has been suggested that similar compounds can inhibit Sentrin/SUMO-specific protease 1 (SENP1), a target in prostate cancer therapy .
  • Modulation of Signaling Pathways : The presence of the chlorophenyl and dimethylphenoxy groups may influence signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For example:

Antimicrobial Activity

There is emerging data suggesting that compounds with similar structures exhibit antimicrobial properties. The chlorophenyl group can enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

Case Studies

  • Prostate Cancer Models :
    • A study utilizing virtual screening identified compounds that inhibit SENP1 effectively. While this compound was not directly tested, its structural similarities suggest it could exhibit comparable activity .
  • In Vitro Testing :
    • Laboratory tests on structurally related compounds have shown significant cytotoxicity against various cancer cell lines. These results imply potential for this compound in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerSENP1Inhibition of tumor growth
AntimicrobialBacterial membranesIncreased permeability and efficacyEmerging studies
Enzymatic InhibitionVarious enzymesPotential inhibition notedStructural analogs

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. The 4-chlorophenyl group shows deshielded aromatic protons (δ 7.3–7.5 ppm), while the 3,5-dimethylphenoxy group exhibits split signals for methyl groups (δ ~2.3 ppm) .
  • IR : Confirm amide C=O stretch at ~1680–1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Fluorescence : Use ethanolic solutions (λₑₓ = 280 nm) to assess emission maxima; steric hindrance from difluoro groups may quench fluorescence intensity compared to non-fluorinated analogs .

Advanced: What crystallographic features govern the molecular packing of this compound?

Methodological Answer :
Single-crystal X-ray diffraction reveals:

  • Intramolecular interactions : Stabilization via C–H···O hydrogen bonds, forming S(6) ring motifs .
  • Intermolecular packing : Chains along the c-axis via N–H···O hydrogen bonds (N–H distance: ~0.88 Å, ∠N–H···O: ~160°) .
  • Dihedral angles : The acetamide group (C7/C14/N1/O1) forms angles of 65–88° with aromatic rings, influencing planarity and π-π stacking .

Q. Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the amide carbonyl (Fukui indices) and HOMO-LUMO gaps (~5 eV for similar acetamides) .
  • Docking studies : Simulate binding to biological targets (e.g., penicillin-binding proteins) using AutoDock Vina; the difluoro group may sterically hinder interactions compared to non-fluorinated analogs .

Advanced: How do substituents (Cl, F, CH₃) influence electronic properties?

Q. Methodological Answer :

  • Electron-withdrawing effects : The 4-Cl group decreases electron density on the phenyl ring (Hammett σₚ = +0.23), enhancing amide resonance .
  • Fluorine substitution : Difluoro groups increase lipophilicity (logP +0.5 vs. H-analogs) and reduce basicity (pKa ~1.5) via inductive effects .
  • Methyl groups : 3,5-Dimethylphenoxy provides steric bulk, reducing rotational freedom (confirmed by variable-temperature NMR) .

Advanced: What strategies optimize bioactivity while minimizing toxicity?

Q. Methodological Answer :

  • SAR studies : Replace 4-Cl with electron-donating groups (e.g., OCH₃) to modulate cytotoxicity .
  • Metabolic stability : Introduce deuterium at benzylic positions to slow CYP450-mediated degradation .
  • Toxicity screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity at 10–100 μM concentrations .

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